REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[N:9][OH:10])=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].IC.C(#N)C>O>[N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[N:9][OH:10])=[CH:4][CH:3]=1 |f:0.1,2.3|
|
Name
|
4-pyridinecarboxaldehyde oxime, hydrochloride
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=C(C=C1)C=NO
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21.5 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the resulting oil was extracted into 1.2 l of ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate and calcium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 500 ml of solution in vacuo
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The resulting yellow salt which separated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 190.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |